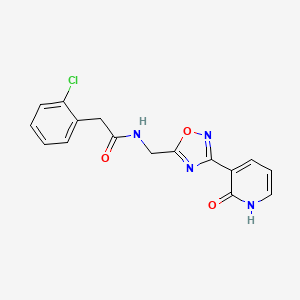

Hept-5-ene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hept-5-ene-3-carboxylic acid is a type of carboxylic acid. It is also referred to as vince lactam and is a versatile intermediate in the synthesis of carbocyclic nucleosides . It is used as an organic intermediate, such as in the synthesis of oseltamivir .

Synthesis Analysis

The synthesis of Hept-5-ene-3-carboxylic acid involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate . The organic extracts are dried over anhydrous MgSO4 and the solvent is removed under vacuum, yielding a white solid .Molecular Structure Analysis

The molecular structure of Hept-5-ene-3-carboxylic acid has been determined by single-crystal X-ray diffraction techniques . The structure of the compounds was confirmed by IR and 1H NMR spectroscopy .Chemical Reactions Analysis

Hept-5-ene-3-carboxylic acid undergoes a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid . On the other hand, the reaction of 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene with trifluoroacetic acid in heated benzene afforded a Diels–Alder cycloadduct with N-phenylmaleimide .Physical And Chemical Properties Analysis

Hept-5-ene-3-carboxylic acid is a white solid with a melting point of 176-178 °C . Its 1H-NMR and 13C-NMR spectra have been reported . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Skeletal Rearrangement

Hept-5-ene-3-carboxylic acid derivatives have been used in the study of novel skeletal rearrangements. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives .

Synthesis of Complex Molecules

Corrosion Protection

Acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been studied for their corrosion-protective properties. The structures of these compounds were confirmed by IR and 1H NMR spectroscopy .

Diels-Alder Reaction

A simple and efficient method for the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propionate .

Safety and Hazards

When handling Hept-5-ene-3-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to use this compound only outdoors or in a well-ventilated area .

Future Directions

Hept-5-ene-3-carboxylic acid and its derivatives have potential applications in the synthesis of numerous sugars, C-nucleosides, and other compounds of biological relevance . They are important intermediates and the base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a manner that induces changes in cellular processes .

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Hept-5-ene-3-carboxylic acid is currently unknown .

properties

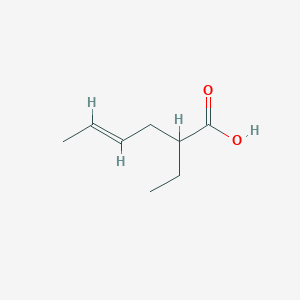

IUPAC Name |

(E)-2-ethylhex-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGJCXKMICUSPU-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C/C=C/C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hept-5-ene-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)

![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)

![1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2585398.png)

![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)

![N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2585405.png)

![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2585410.png)